Dysprosium(III) trifluoromethanesulfonate

Descripción general

Descripción

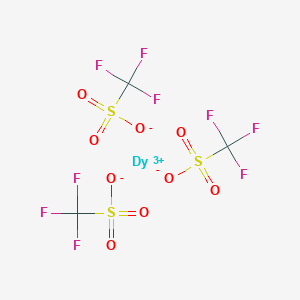

Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a lanthanide triflate with the chemical formula (CF₃SO₃)₃Dy. It is a white powder that is highly soluble in water and is known for its role as a water-tolerant Lewis acid. This compound is widely used in various catalytic processes due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dysprosium(III) trifluoromethanesulfonate can be synthesized through the reaction of dysprosium oxide or dysprosium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving dysprosium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation and crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Dysprosium(III) trifluoromethanesulfonate primarily undergoes catalytic reactions, including:

Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.

Electrophilic Substitution Reactions: It is effective in the electrophilic substitution reactions of indoles with imines.

Aza-Piancatelli Rearrangement: It catalyzes the intramolecular aza-Piancatelli rearrangement to synthesize functionalized azaspirocycles.

Friedel-Crafts Alkylation: It is used in Friedel-Crafts alkylation reactions.

Ring-Opening Polymerization: It catalyzes ring-opening polymerization reactions.

Cycloaddition Reactions: It acts as a Lewis acid catalyst in cycloaddition reactions.

Common Reagents and Conditions:

Reagents: Silyl enol ethers, aldehydes, indoles, imines, and various organic substrates.

Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures, often under inert atmosphere to prevent oxidation.

Major Products:

Aldol Reaction Products: β-hydroxy ketones or aldehydes.

Electrophilic Substitution Products: Substituted indoles.

Aza-Piancatelli Rearrangement Products: Functionalized azaspirocycles.

Friedel-Crafts Alkylation Products: Alkylated aromatic compounds.

Ring-Opening Polymerization Products: Polymers with specific functional groups.

Cycloaddition Products: Various cyclic compounds.

Aplicaciones Científicas De Investigación

Catalytic Applications

Dysprosium(III) trifluoromethanesulfonate serves as an effective catalyst in several important organic reactions:

- Aldol Reactions : It has been utilized in the aldol reaction of silyl enol ethers with aldehydes, demonstrating its capacity to enhance reaction rates and selectivity .

- Aza-Piancatelli Rearrangement : This compound catalyzes the synthesis of functionalized azaspirocycles through a trans-selective mechanism, showcasing its utility in complex organic synthesis .

- Friedel-Crafts Alkylation : Dysprosium triflate is employed in Friedel-Crafts reactions, facilitating electrophilic substitution on aromatic compounds .

- Ring-Opening Polymerization : It acts as a catalyst for ring-opening polymerization reactions, contributing to the development of new polymeric materials .

- Microwave-Assisted Reactions : The compound is effective in microwave-assisted Kabachnik-Fields condensation, which is beneficial for synthesizing amino acids and related compounds .

Case Study 1: Aza-Piancatelli Rearrangement

In a study published in Angewandte Chemie, dysprosium(III) triflate was shown to effectively catalyze the aza-Piancatelli rearrangement, leading to the formation of azaspirocycles with high diastereoselectivity. The reaction conditions were optimized for yield and selectivity, demonstrating the compound's potential in synthesizing complex molecules .

Case Study 2: Curing of Epoxy Resins

Research documented in Polymer highlights the use of dysprosium triflate as a curing initiator for diglycidyl ether of bisphenol-A (DGEBA). The study indicated that the incorporation of dysprosium triflate improved the thermal properties and mechanical strength of the cured epoxy resin, suggesting its application in advanced material science .

Data Table: Comparison of Catalytic Efficiency

Mecanismo De Acción

As a Lewis acid, Dysprosium(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its mechanism involves the activation of electrophilic centers in substrates, making them more reactive towards nucleophiles. This activation is crucial in processes such as aldol reactions, electrophilic substitutions, and cycloadditions.

Comparación Con Compuestos Similares

- Scandium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

- Erbium(III) trifluoromethanesulfonate

Comparison: Dysprosium(III) trifluoromethanesulfonate is unique due to its high solubility in water and its ability to function effectively in aqueous media. This property makes it particularly valuable in reactions where water tolerance is essential. Compared to other lanthanide triflates, this compound offers a balance of reactivity and stability, making it a versatile catalyst in various chemical processes.

Actividad Biológica

Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃) is a lanthanide compound that has garnered attention for its catalytic properties and potential biological applications. This article explores its biological activity, particularly its role as a Lewis acid in various chemical reactions and its implications in biological systems.

- Molecular Formula : C₃DyF₉O₉S₃

- Molecular Weight : 609.69 g/mol

- CAS Number : 139177-62-1

- Solubility : Soluble in water, hygroscopic in nature.

The compound's structure features a dysprosium ion coordinated with trifluoromethanesulfonate groups, which contribute to its Lewis acidity. This property enables Dy(OTf)₃ to act as an effective catalyst in various organic reactions, including the Aldol reaction and Friedel-Crafts alkylation .

Catalytic Role in Organic Reactions

This compound functions primarily as a catalyst in organic synthesis. Its Lewis acid properties facilitate several reactions:

- Aldol Reactions : Dy(OTf)₃ catalyzes the reaction of silyl enol ethers with aldehydes, promoting the formation of β-hydroxy carbonyl compounds.

- Electrophilic Substitution : It effectively catalyzes electrophilic substitution reactions of indoles with imines, leading to the synthesis of complex organic molecules .

- Aza-Piancatelli Rearrangement : This rearrangement produces azaspirocycles in a highly diastereoselective manner, showcasing its utility in synthesizing biologically relevant compounds .

Case Studies and Research Findings

- Catalysis of Aza-Piancatelli Rearrangement :

- Photoluminescence Studies :

- Electrochemical Applications :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary applications of dysprosium(III) trifluoromethanesulfonate in organic synthesis?

this compound (Dy(OTf)₃) is widely used as a Lewis acid catalyst due to its strong electrophilicity and moisture tolerance. It facilitates reactions such as:

- Ring-opening/cycloaddition reactions : Dy(OTf)₃ promotes asymmetric synthesis of heterocycles via activation of carbonyl groups (e.g., cyclobutene ketones) .

- Friedel-Crafts alkylation : It catalyzes electrophilic substitutions in aromatic systems, particularly in dichloroethane or xylene solvents .

- Co-catalyst systems : Dy(OTf)₃ is paired with chiral ligands (e.g., SadPhos or Xiao-Phos) to enhance enantioselectivity in asymmetric transformations . Methodological Tip : Use anhydrous solvents (e.g., SuperDry p-xylene) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or NMR .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Wear nitrile gloves and safety goggles. Avoid dust formation to prevent inhalation (H335) or skin/eye irritation (H315, H319) .

- Storage : Keep in a sealed container under inert gas (argon or nitrogen) at room temperature. Desiccate using molecular sieves to minimize moisture absorption .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can the coordination geometry of this compound influence its catalytic activity?

Dy(OTf)₃ adopts a distorted octahedral geometry in coordination complexes, as shown in X-ray crystallography studies of [Dy(bis(diphenylphosphino)methane dioxide)₄][CF₃SO₃]₃·2DMF. The triflate anions act as weakly coordinating counterions, allowing substrate accessibility to the Dy³⁺ center. This geometry enhances Lewis acidity and stabilizes transition states in asymmetric reactions . Experimental Design :

- Characterize coordination modes via single-crystal XRD or EXAFS.

- Compare catalytic efficiency with DyCl₃ or Dy(OTf)₃·H₂O to assess ligand effects .

Q. What analytical methods resolve contradictions in reported reaction yields for Dy(OTf)₃-catalyzed processes?

Discrepancies often arise from:

- Solvent purity : Trace water in solvents (e.g., THF) deactivates Dy(OTf)₃. Use Karl Fischer titration to verify solvent dryness .

- Substrate electronic effects : Electron-deficient substrates react faster but may lead to side reactions (e.g., overalkylation). Optimize using Hammett plots or DFT calculations .

- Catalyst loading : Lower loadings (1–5 mol%) reduce side reactions but require longer reaction times. Monitor via in-situ IR or GC-MS .

Q. How does this compound compare to other lanthanide triflates in mechanistic studies?

Dy(OTf)₃ exhibits intermediate Lewis acidity among lanthanides (e.g., stronger than La³⁺ but weaker than Yb³⁺). Key distinctions:

- Reaction rate : Yb(OTf)₃ accelerates reactions faster but with lower enantioselectivity in asymmetric catalysis .

- Thermal stability : Dy(OTf)₃ decomposes at 300°C, making it suitable for high-temperature reactions compared to Sc(OTf)₃ . Methodological Insight : Use isothermal titration calorimetry (ITC) to quantify binding constants with substrates .

Q. Key Research Challenges

- Contradiction in solvent effects : While dichloroethane enhances reactivity, it may compete with substrates for coordination sites. Use mixed solvents (e.g., DCE/MeCN) to balance polarity and coordination .

- Hydration state variability : Commercial Dy(OTf)₃ often contains trace water, altering catalytic performance. Pre-dry at 100°C under vacuum before use .

Propiedades

IUPAC Name |

dysprosium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCYDUEICANRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3DyF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433047 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139177-62-1 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.